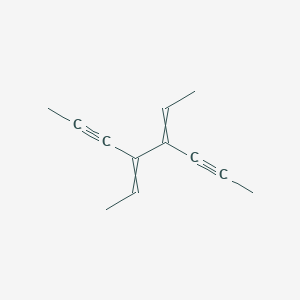
4,5-Diethylideneocta-2,6-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethylideneocta-2,6-diyne is an organic compound characterized by its unique structure, which includes both double and triple carbon-carbon bonds. This compound falls under the category of diynes, which are molecules containing two triple bonds. The presence of both double and triple bonds in its structure makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylideneocta-2,6-diyne typically involves the use of alkyne metathesis reactions. One common method is the ring-closing metathesis (RCM) protocol, which utilizes ruthenium-based metathesis catalysts . This method is efficient in forming the unsaturated cyclic system required for the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,5-Diethylideneocta-2,6-diyne undergoes various chemical reactions, including:
Hydroelementation: This reaction involves the addition of elements like hydrogen, boron, or silicon across the triple bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides, halogens, and various metal catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure selective product formation.
Major Products Formed
The major products formed from these reactions include enynes, dienes, allenes, polymers, and cyclic compounds .
Scientific Research Applications
4,5-Diethylideneocta-2,6-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and material science.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,5-Diethylideneocta-2,6-diyne involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to various chemical transformations, including electrophilic and nucleophilic attacks . The pathways involved often depend on the specific reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diynes and alkynes, such as:
- 1,5-Hexadiyne
- 1,7-Octadiyne
- 1,9-Decadiyne
Uniqueness
What sets 4,5-Diethylideneocta-2,6-diyne apart is its combination of double and triple bonds, which provides unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58873-38-4 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4,5-di(ethylidene)octa-2,6-diyne |
InChI |
InChI=1S/C12H14/c1-5-9-11(7-3)12(8-4)10-6-2/h7-8H,1-4H3 |
InChI Key |
DLCOALBJQHQANI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C#CC)C(=CC)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















